sui1 protein - 144814-03-9

sui1 protein

Catalog Number: EVT-1518120
CAS Number: 144814-03-9
Molecular Formula: C13H16N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

SUI1 is derived from the S. cerevisiae genome, where it is encoded by the SUI1 gene located on chromosome I. The protein has been extensively studied due to its pivotal role in translation initiation and its evolutionary conservation among eukaryotes .

Classification

SUI1 belongs to a class of proteins known as translation initiation factors. These factors are critical for the assembly of ribosomal subunits and the recruitment of messenger RNA and transfer RNA during the initiation phase of protein synthesis. SUI1 specifically interacts with other components of the translation machinery, including eukaryotic initiation factor 3, to facilitate these processes .

Synthesis Analysis

Methods

The synthesis of SUI1 involves transcription from its gene followed by translation into a polypeptide chain. The process begins with DNA transcription in the nucleus, where RNA polymerase synthesizes a complementary messenger RNA strand from the SUI1 gene. This mRNA is then processed and transported to the cytoplasm for translation .

Technical Details

During translation, ribosomes bind to the mRNA and utilize transfer RNA molecules to assemble amino acids into a polypeptide chain. The initiation complex forms when SUI1 binds to the ribosomal small subunit, facilitating the correct positioning of mRNA and transfer RNA at the start codon .

Molecular Structure Analysis

Structure

The three-dimensional structure of SUI1 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It consists primarily of alpha-helices and beta-sheets that contribute to its stability and functional interactions with other initiation factors .

Data

Experimental data indicate that SUI1 has distinct domains that interact with both ribosomal components and mRNA. These interactions are essential for its role in translation initiation, allowing it to stabilize the formation of the preinitiation complex .

Chemical Reactions Analysis

Reactions

SUI1 participates in several biochemical reactions during translation initiation. It aids in the binding of initiator transfer RNA to the ribosome and stabilizes interactions between various initiation factors . The absence or malfunctioning of SUI1 can lead to significant disruptions in protein synthesis.

Technical Details

The activity of SUI1 can be assessed through various assays, including gel filtration chromatography and Western blotting, which allow researchers to analyze its interactions with other proteins involved in translation .

Mechanism of Action

Process

The mechanism by which SUI1 facilitates translation initiation involves several steps:

  1. Binding: SUI1 binds to the small ribosomal subunit.
  2. Complex Formation: It recruits other initiation factors and stabilizes their binding.
  3. Start Codon Recognition: The complex scans the mRNA for the start codon (AUG).
  4. Assembly: Once the start codon is recognized, the large ribosomal subunit joins to form a complete ribosome ready for elongation .

Data

Studies have shown that mutations in SUI1 can impair its function, leading to decreased efficiency in protein synthesis and affecting cellular growth rates .

Physical and Chemical Properties Analysis

Physical Properties

SUI1 is a soluble protein found primarily in the cytoplasm of eukaryotic cells. Its solubility is crucial for its interaction with other proteins involved in translation.

Chemical Properties

The isoelectric point (pI) of SUI1 has been experimentally determined, providing insights into its charge characteristics under physiological conditions. This property influences its interactions with other biomolecules during translation .

Relevant Data or Analyses

Experimental analyses have shown that SUI1 exhibits stability across a range of temperatures and pH levels, making it resilient under various cellular conditions .

Applications

Scientific Uses

SUI1 has significant applications in molecular biology research, particularly in studies related to:

  • Protein Synthesis: Understanding how proteins are synthesized can provide insights into various biological processes.
  • Genetic Engineering: Manipulating genes related to translation can lead to advancements in biotechnology.
  • Disease Research: Studying mutations in SUI1 may help elucidate mechanisms underlying certain diseases linked to protein synthesis dysfunctions .
Structural Characterization of SUI1 Protein

Primary and Secondary Structure Analysis

SUI1 (eukaryotic translation initiation factor 1) exhibits a conserved primary structure comprising 108 amino acids in Saccharomyces cerevisiae [1] [10]. The N-terminus is characteristically blocked, requiring enzymatic cleavage (e.g., with endoproteinase Asp-N) for sequence determination [4]. Secondary structure elements are dominated by β-strands organized into a β-propeller fold, accompanied by a C-terminal α-helix (residues 90-105) that plays critical functional roles [1] [6]. Computational analyses reveal an aliphatic index of 75.93 and instability index of 39.42, classifying SUI1 as a marginally stable protein. The isoelectric point (pI) of 5.57 suggests a net negative charge at physiological pH, potentially facilitating interactions with ribosomal components [10].

Table 1: Primary Structure Characteristics of SUI1 (Saccharomyces cerevisiae)

PropertyValueFunctional Implication
Amino Acid Length108 residuesOptimal size for ribosomal binding cleft
N-terminal StatusBlockedRequires enzymatic cleavage for sequencing
Dominant Amino AcidsLeu (12.0%), Ser (9.3%), Val (8.3%)Hydrophobicity for core packing
Aliphatic Index75.93Thermostability adaptation
Instability Index39.42Moderate stability for dynamic function
Isoelectric Point (pI)5.57Electrostatic ribosomal interactions

Tertiary and Quaternary Architecture: Beta-Propeller and C-Terminal Helix Domains

The tertiary structure of SUI1 features a highly conserved seven-bladed β-propeller domain (residues 1-89) forming a toroidal scaffold. Each blade consists of 4 anti-parallel β-strands stabilized by hydrogen bonding between backbone carbonyl and amide groups [1] [5]. This propeller serves as a central interaction hub, particularly with the 40S ribosomal subunit and eIF3 complex components. The C-terminal α-helix (residues 90-105) packs perpendicularly against the propeller's equatorial plane, enhancing structural integrity through hydrophobic interactions with blade residues [1] [10].

Notably, SUI1 functions as a monomeric protein without quaternary associations, as confirmed by analytical ultracentrifugation studies [6]. The absence of oligomerization distinguishes it from multi-subunit initiation factors and enables its role as a mobile fidelity checkpoint during ribosomal scanning. Structural flexibility between the propeller and helix domains facilitates conformational changes during start codon recognition [1] [6].

Table 2: Tertiary Structural Domains of SUI1

DomainResidue RangeStructural FeaturesFunctional Role
β-Propeller1-897 blades of 4 anti-parallel β-strands eacheIF3/40S subunit binding; AUG codon sensing
Loop ConnectorsBetween bladesVariable lengths with conserved Gly residuesDomain flexibility for conformational change
C-terminal α-Helix90-105Amphipathic helix with hydrophobic packing faceStabilizes propeller; modulates Met-tRNA binding

Evolutionary Conservation Across Eukaryotes, Prokaryotes, and Archaea

SUI1 homologs exhibit extraordinary sequence and structural conservation spanning all domains of life. In eukaryotes, it is designated eIF1 (e.g., human eIF1 shares 60% identity with yeast SUI1) [4]. Archaeal homologs retain the core β-propeller but with shorter loop regions, while bacterial versions (YciH in Escherichia coli) display 35-40% sequence identity [1] [6]. Despite this homology, functional divergence occurs in bacteria, where YciH acts as a translation inhibitor during stress rather than an initiation facilitator [1].

Phylogenetic analysis reveals three key conservation patterns:

  • Blade Preservation: The β-propeller's structural geometry is maintained even in low-identity homologs (e.g., Haemophilus influenzae HI1225) through conserved hydrophobic residues at strand interfaces [1] [5].
  • Functional Motifs: The GxxxG motif in the C-terminal helix (residues 98-102) is universal and mediates ribosome contact [6] [10].
  • Horizontal Transfer: Bacterial genomes (e.g., Synechocystis sp.) contain SUI1-like genes likely acquired via horizontal transfer from archaea, evidenced by atypical GC content and flanking transposase genes [2] [6].

Table 3: Evolutionary Conservation of SUI1 Homologs

Organismal GroupRepresentative HomologSequence Identity to Yeast SUI1Functional Conservation
MammalseIF160%Start site selection; ribosomal scanning
InsectseIF158%Identical to mammalian function
ArchaeaMjSUI1 (Methanocaldococcus jannaschii)42%Initiation complex stabilization
Gamma-ProteobacteriaYciH (E. coli)36%Stress-induced translation inhibition
CyanobacteriaSll0222 (Synechocystis)33%Putative horizontal transfer candidate

Homology Modeling and Comparative Structural Biology

Homology modeling of SUI1 leverages its high structural conservation to predict conformations across diverse species. The multi-template combination algorithm significantly outperforms single-template approaches, improving Global Distance Test-Total Score (GDT-TS) by 6.8% in CASP7 benchmarks [3]. This method selects templates based on alignment significance, prioritizing fragments covering structurally variable regions (e.g., loop connectors between β-strands) [3] [9].

AlphaFold predictions for yeast SUI1 (YNL244C) demonstrate exceptional confidence (pLDDT >90) in the β-propeller core but lower confidence in the K70-E80 loop, a region experimentally shown to interact with eIF2γ [10]. Comparative modeling reveals evolutionary structural variations:

  • Eukaryote-Specific Extensions: Human eIF1 contains N-terminal additions that form an extended β-hairpin absent in yeast, potentially enhancing eIF3 binding [2] [4].
  • Archaeal Simplification: Methanococcus vannielii homolog lacks the C-terminal helix, instead terminating in a β-hairpin that maintains propeller stabilization through analogous hydrophobic contacts [1].
  • Bacterial Divergence: E. coli YciH exhibits a truncated loop between blades 3-4, correlating with its repurposed function as a stress-response regulator rather than initiation factor [1] [6].

These models enable "structure-guided mutagenesis" – for example, substituting yeast SUI1 residues R37 and K39 (located in blade 2) with alanine disrupts eIF5 interactions and increases non-AUG initiation, validating predictions from human eIF1 structural alignments [6] [10].

Table 4: Homology Modeling Performance for SUI1-like Proteins

Modeling ApproachGDT-TS ImprovementKey AdvantagesLimitations
Single-TemplateBaselineComputational efficiencyFails in low-identity regions (<25%)
Multi-Template Combination+6.8% (CASP7 average)Covers discontinuous domains; enhances loop accuracyRequires multiple high-quality templates
AlphaFold PredictionNot formally assessedExceptional accuracy in core domains (pLDDT >90)Lower confidence in functional loops
Fragment Assembly+4-7% (CASP7 targets)Optimizes variable region modelingLimited to conserved backbone scaffolds

Compound Names Mentioned:

  • SUI1 protein
  • Eukaryotic translation initiation factor 1 (eIF1)
  • YciH (bacterial homolog)
  • eIF-1 (rabbit homolog)
  • Mof2 (alternative designation in yeast)
  • SUI1ISO1 (human homolog)
  • HI1225 (Haemophilus influenzae homolog)
  • SUI1-like archaeal protein (Methanococcus vannielii)

Properties

CAS Number

144814-03-9

Product Name

sui1 protein

Molecular Formula

C13H16N2O

Synonyms

sui1 protein

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